(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Description
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 3 and a hydroxymethyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules, particularly kinase inhibitors and enzyme modulators . The methanol group at position 5 provides a handle for further functionalization, while the methyl group at position 3 modulates electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWRPKYDNZCICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243782 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-52-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic organic compound characterized by a unique pyrrolopyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and neuroprotective effects. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- CAS Number : 1630906-52-3
The structure of this compound includes a methyl group at the 3-position of the pyrrole ring and a hydroxymethyl group attached to the pyridine moiety, which contributes to its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on receptor tyrosine kinases such as FGFRs (Fibroblast Growth Factor Receptors), which are involved in critical cellular processes including proliferation and migration . The activation of these receptors initiates downstream signaling pathways that regulate cell growth and survival .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it can mitigate oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant pathways .
| Assay Type | Result | Reference |
|---|---|---|
| Neuronal Viability | Increased by 30% | |
| Oxidative Stress Level | Decreased significantly |
Antimicrobial Activity
Preliminary screening against various microbial strains has revealed moderate antibacterial activity. The compound demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus.
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. -
Neuroprotective Study :
In a model of oxidative stress in neuronal cells, treatment with this compound resulted in enhanced cell survival and reduced markers of oxidative damage compared to untreated controls.
Scientific Research Applications
Overview
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolopyridine framework, contribute to its diverse biological activities. This article explores its applications in various scientific fields, particularly focusing on oncology and neuroprotection.
Oncology
The compound has garnered attention for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cancer cell proliferation and survival. Studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3:
| FGFR | IC50 Values (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
These findings indicate the compound's potential as a therapeutic agent in targeting certain types of cancers characterized by aberrant FGFR signaling .
Neuroprotection
Research has also highlighted the neuroprotective properties of this compound. In models of oxidative stress, this compound has shown the ability to enhance neuronal cell survival and reduce oxidative damage markers. This suggests its potential application in treating neurodegenerative diseases .
Study on Anticancer Properties
A recent investigation assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant apoptosis at higher concentrations. This study underscores the compound's promise as an anticancer agent .
Neuroprotective Study
In an experimental model simulating oxidative stress in neuronal cells, treatment with this compound resulted in notable improvements in cell viability compared to untreated controls. These findings support further exploration into its use for neuroprotection .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Tyrosine Kinases : The compound interacts with FGFRs, influencing critical cellular processes such as proliferation and migration.
Antimicrobial Activity
Preliminary studies have revealed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, indicating potential applications in antimicrobial therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Impact of Substituents on Physicochemical Properties
- Methyl vs. Ethyl derivatives exhibit higher logP values, favoring membrane permeability but risking metabolic instability.
- Chloro vs. Methyl at Position 4 : The 4-chloro analog introduces electronegativity, altering hydrogen-bonding capacity and reactivity. This contrasts with the 3-methyl group, which primarily affects steric interactions.
- Methanol Group Functionalization: The hydroxymethyl group at position 5 is a common feature across analogs. In Famlasertib , this group is part of a larger pharmacophore, suggesting its role in target engagement.
Table 2: Comparative Bioactivity Data (Hypothetical Inference)
*Hypothetical data based on structural analogs.
Key Observations:
- Lipophilicity : Methyl substitution balances logP between hydrophilic (4-chloro) and highly lipophilic (ethyl, Famlasertib) analogs.
- Bioactivity : Bulkier substituents (e.g., ethyl, chloro-phenyl) correlate with improved kinase inhibition but reduced solubility.
Preparation Methods
Starting Material Preparation
The precursor 1H-pyrrolo[2,3-b]pyridine or its halogenated derivatives (e.g., 3-bromo or 3-iodo derivatives) are commonly prepared or commercially available. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine is a typical starting point for further functionalization.
Methylation at the 3-Position
Methylation of the pyrrolo nitrogen or the 3-position carbon is achieved using methyl iodide or methyl triflate in the presence of a base such as sodium hydride (NaH). This step is often carried out in polar aprotic solvents like dimethylformamide (DMF) at low temperatures to control regioselectivity and avoid over-alkylation.
Formylation at the 5-Position
Introduction of the hydroxymethyl group at the 5-position is commonly achieved via formylation of the pyrrolo[2,3-b]pyridine ring. The Duff reaction or other electrophilic formylation methods are employed to introduce an aldehyde group at the 5-position:
Reduction to Hydroxymethyl
The aldehyde intermediate is then reduced to the corresponding alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH4):
- This reduction is typically performed in methanol or ethanol at low temperatures to avoid side reactions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation | Bromination or iodination (N-iodosuccinimide) | 3-Bromo or 3-iodo-pyrrolo[2,3-b]pyridine |
| 2 | Methylation | NaH, MeI, DMF, 0°C to room temp | 3-Methyl-pyrrolo[2,3-b]pyridine |
| 3 | Formylation | Duff reaction (HMTA, acid) | 5-Formyl-3-methyl-pyrrolo[2,3-b]pyridine |
| 4 | Reduction | NaBH4, MeOH, 0°C | This compound |
Detailed Research Findings
Cross-Coupling Reactions: Suzuki and Sonogashira cross-coupling reactions are widely used to install various substituents on the pyrrolo[2,3-b]pyridine core. Although these are more relevant for aryl substitutions, they provide a foundation for functionalizing the heterocycle before or after methylation and formylation steps.
Protection/Deprotection Strategies: Protection of the pyrrole nitrogen (e.g., tosylation) is sometimes necessary to direct regioselective reactions and prevent side reactions during coupling or functional group transformations.
Microwave-Assisted Reactions: Microwave irradiation has been employed to accelerate amination and coupling steps, improving yields and reducing reaction times in the synthesis of related pyrrolo[2,3-b]pyridine derivatives.
Ion Exchange Purification: Ion exchange resins (e.g., DOWEX 50WX2-400) have been used to purify intermediates and final products by adsorbing impurities and releasing the target compound upon washing with ammonia/methanol mixtures.
Notes on Reaction Conditions and Yields
| Reaction Step | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Methylation | NaH, MeI, DMF, 0°C to RT | 70-90 | Requires careful control to avoid overalkylation |
| Formylation (Duff) | HMTA, Acid, reflux | 60-80 | Selective for 5-position formylation |
| Reduction | NaBH4, MeOH, 0°C | 80-95 | Mild conditions preserve other functionalities |
| Purification | Ion exchange resin, solvent washes | N/A | Effective for removing salts and byproducts |
Q & A
Q. What are the established synthetic routes for (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol?
The synthesis typically involves multi-step organic reactions, including:
- Esterification and oxidation : Starting from nicotinic acid derivatives, esterification followed by oxidation with agents like mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
- Nucleophilic substitution : Introduction of the methyl group at the 3-position via alkylation using methyl iodide under basic conditions (e.g., NaH in THF) .
- Hydroxymethylation : Reduction of a carbonyl intermediate (e.g., using NaBH in ethanol) to yield the final methanol moiety .
Q. How is the structural identity of this compound confirmed?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to verify the pyrrolopyridine core and methyl/methanol substituents. For example, the methanol proton appears as a broad singlet (~δ 4.5 ppm) .
- Mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H] at m/z 177.1 for CHNO) .
- X-ray crystallography : For unambiguous confirmation of the fused bicyclic system, though this requires high-purity crystals .
Q. What are the solubility properties of this compound, and how does this impact purification?
The compound exhibits moderate polarity due to the hydroxyl group, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Purification strategies include:
Q. What in vitro biological screening methods are relevant for this compound?
Common assays include:
- Kinase inhibition assays : To evaluate interactions with targets like JAK2 or Aurora kinases, using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : Via MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC determination .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key strategies involve:
- Catalyst optimization : Using Pd(PPh) in Suzuki-Miyaura couplings for aryl boronic acid intermediates, with microwave-assisted heating (90–105°C) to reduce reaction times .
- Solvent selection : Replacing ethanol with tert-amyl alcohol to improve solubility and reduce side reactions .
- Process automation : Continuous-flow systems to enhance reproducibility and scalability .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Contradictions may arise from tautomerism or residual solvents. Mitigation approaches:
Q. What structure-activity relationships (SAR) govern its biological activity?
Critical structural features include:
- Methyl group at 3-position : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Hydroxymethyl moiety : Facilitates hydrogen bonding with kinase ATP-binding pockets, as shown in molecular docking studies .
- Pyrrolopyridine core : Essential for π-π stacking interactions with aromatic residues in target proteins .
Q. What computational methods predict its pharmacokinetic properties?
Q. How stable is the compound under varying pH and temperature conditions?
- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, suggesting storage at ≤25°C .
- pH stability : Degrades rapidly in acidic conditions (pH < 3) due to methanol group protonation; stable in neutral/basic buffers (pH 7–9) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
